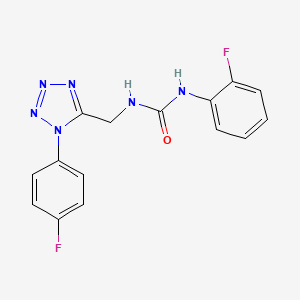
1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule that contains several functional groups. It has two fluorophenyl groups, a tetrazole group, and a urea group. Fluorophenyl groups are aromatic rings with a fluorine atom, which can contribute to the overall stability of the molecule and influence its reactivity. The tetrazole group is a five-membered ring containing four nitrogen atoms, which is often found in pharmaceuticals due to its bioactivity. The urea group is a functional group with the pattern (NH2)2CO, and it’s often involved in hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl groups could be introduced using electrophilic aromatic substitution reactions . The tetrazole group could be formed using a [2+3] cycloaddition reaction . The urea group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl groups would likely contribute to the overall planarity of the molecule, while the tetrazole and urea groups could introduce some three-dimensionality. The presence of multiple nitrogen atoms could also result in a variety of potential hydrogen bonding sites .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atoms, the nitrogen-rich tetrazole ring, and the urea group. The fluorine atoms are highly electronegative, which could make the compound reactive towards nucleophiles. The tetrazole ring could potentially participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of fluorine could increase its stability and influence its polarity. The tetrazole and urea groups could allow for hydrogen bonding, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Hydrogel Formation and Properties
- Urea derivatives can form hydrogels in various acidic conditions, with their rheological and morphological properties being tunable by the choice of anion. This capability suggests potential applications in drug delivery systems and materials science (Lloyd & Steed, 2011).
Urea-Fluoride Interaction
- The interaction between urea derivatives and fluoride ions involves initial hydrogen bonding followed by potential deprotonation, indicating a role in sensing or catalysis applications (Boiocchi et al., 2004).
Antifungal Activity
- Certain urea derivatives exhibit antifungal activity, demonstrating their potential as bioactive compounds or agrochemicals (Mishra, Singh, & Wahab, 2000).
Synthetic Methodologies
- Urea derivatives are central to various synthetic methodologies, enabling the construction of complex molecules for material science, pharmaceuticals, and organic chemistry research (Li & Chen, 2008).
Enzyme Inhibition and Anticancer Activity
- Urea derivatives have been investigated for their enzyme inhibition properties and anticancer activities, highlighting their importance in medicinal chemistry and drug development (Mustafa, Perveen, & Khan, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJADYQGNKQXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963568.png)
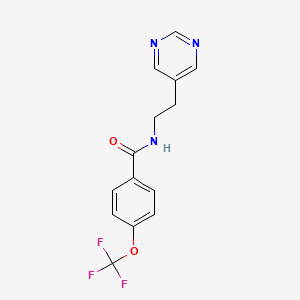
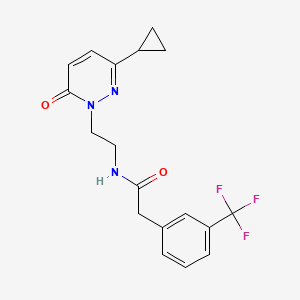

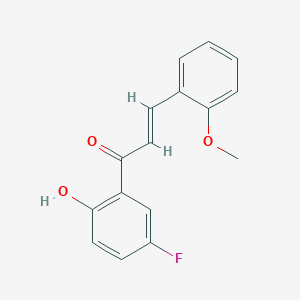
![N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide](/img/structure/B2963578.png)
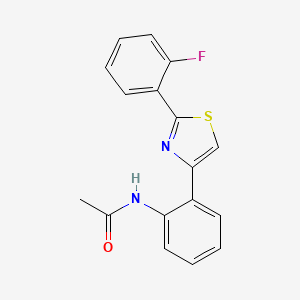
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)
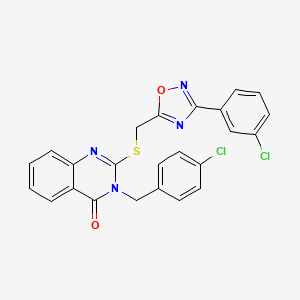
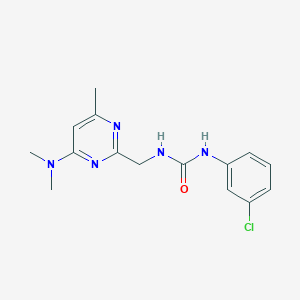
![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)
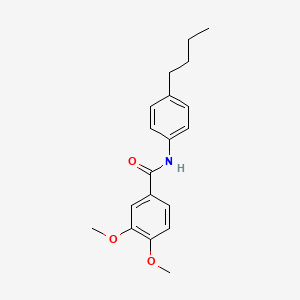
![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)
![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)
